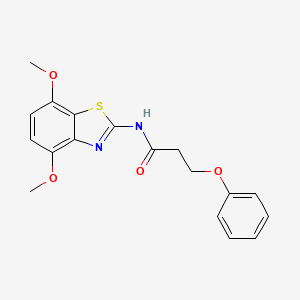

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

CAS No.: 868230-63-1

Cat. No.: VC4274513

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868230-63-1 |

|---|---|

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 358.41 |

| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

| Standard InChI | InChI=1S/C18H18N2O4S/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

| Standard InChI Key | IFEYMYHSKONJRW-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |

Introduction

Structural Overview

Chemical Name:

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Key Structural Features:

-

Benzothiazole Core: The compound contains a 1,3-benzothiazole moiety substituted with methoxy groups at the 4th and 7th positions.

-

Amide Linkage: A propanamide group is attached to the benzothiazole nitrogen atom.

-

Phenoxy Substituent: The propanamide chain terminates with a phenoxy group, contributing to its hydrophobic and aromatic properties.

Molecular Formula: C18H18N2O4S

Molecular Weight: Approximately 358.41 g/mol

Synthesis Pathway

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide likely involves multi-step reactions combining benzothiazole derivatives with appropriate amide precursors. A general approach may include:

-

Preparation of Benzothiazole Derivative:

-

Reacting 4,7-dimethoxyaniline with carbon disulfide and iodine to form the benzothiazole core.

-

-

Formation of Amide Bond:

-

Coupling the benzothiazole derivative with 3-phenoxypropanoic acid using activating agents like carbodiimides (e.g., DCC) in the presence of a base.

-

-

Purification:

-

Recrystallization or chromatographic techniques to isolate the pure compound.

-

Medicinal Chemistry

Benzothiazole derivatives are widely studied for their biological activities. The structural features of this compound suggest potential applications in:

-

Antimicrobial Activity: The benzothiazole core and phenoxy group may enhance interactions with microbial enzymes or DNA.

-

Anti-inflammatory Activity: Methoxy substitutions often improve bioavailability and receptor binding.

-

Anticancer Potential: Aromatic and heterocyclic systems like benzothiazoles are known for their cytotoxic effects against cancer cells.

Molecular Docking Studies

The compound's structure makes it a promising candidate for computational studies to predict binding affinity with biological targets such as:

-

Enzymes involved in inflammation (e.g., COX-2 or 5-lipoxygenase).

-

Receptors implicated in cancer pathways.

Research Findings

Although specific studies on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide are not readily available, related benzothiazole derivatives have demonstrated significant pharmacological activities:

Limitations:

-

Lack of experimental data specific to this compound.

-

Limited availability of physicochemical and pharmacokinetic properties.

Future Research:

-

Experimental Validation: Synthesis and biological evaluation (e.g., antimicrobial assays or cytotoxicity tests).

-

Molecular Docking Studies: Computational prediction of binding affinities to target proteins.

-

Pharmacokinetics: Assessment of solubility, stability, and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume